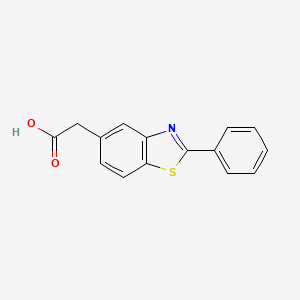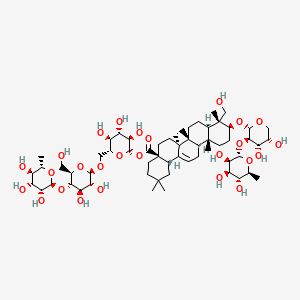
Hederacosid C
Übersicht
Beschreibung
Hederacoside C is a principal bioactive pharmaceutical ingredient of Hedera helix leaf. It is known for its expectorant, bronchodilator, antibacterial, and bronchospasmolytic effects .
Synthesis Analysis
A study characterised the metabolites of Hederacoside C using ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) technique combined with automatic fragment ion search (FISh). This was used for the characterisation of metabolites of Hederacoside C in vivo and in vitro .Molecular Structure Analysis
The molecular structure of Hederacoside C has been analysed using techniques such as ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) combined with automatic fragment ion search (FISh) .Chemical Reactions Analysis
Hederacoside C undergoes general metabolic reactions including dealkylation, reduction, oxidation, desaturation, dehydration, cysteine conjugation, GSH conjugation, taurine conjugation, and glycine conjugation to produce 26 phase I and eight phase II metabolites .Physical and Chemical Properties Analysis
Hederacoside C has a molecular weight of 1221.4 g/mol and a molecular formula of C59H96O26 .Wissenschaftliche Forschungsanwendungen
Anti-Aging- und feuchtigkeitsspendende Wirksamkeit in der Hautpflege
Hederacosid C wird in der Formulierung von bioaktiven Lipid-Nanocarriern (BLN) für Hautpflegeprodukte verwendet . Diese Nanocarrier sind mit UV-Absorbern und ausgewählten Kräutern beladen, einschließlich Extrakten auf this compound-Basis . Die BLN fördert die Anti-Aging- und feuchtigkeitsspendende Wirksamkeit der Haut . In einer Studie wurde bei einem In-vivo-Hauttest eine bemerkenswerte kosmetische Wirksamkeit festgestellt, wobei der Feuchtigkeitseffekt bei der mit Granatapfelöl hergestellten BLN 97 % erreichte .
Lichtschutz
Die mit this compound-basierten Extrakten und UV-Absorbern beladenen BLN zeigten einen signifikanten Lichtschutz gegen UVA-Strahlen . Der UVA-PF erreichte Werte von 30, während der maximale SPF-Wert 13 betrug . Die In-vitro-Bestrahlungsstudie zeigte die Photostabilität von BLN unter UV-Exposition .
Chromatographische Analyse
This compound wird bei der Entwicklung von chromatographischen Methoden zur routinemäßigen Bestimmung in Efeublattextrakten, Kapseln und Sirup verwendet . Es wurden verschiedene chromatographische Methoden für die routinemäßige quantitative Analyse von this compound entwickelt . Die Methoden sind als genau, präzise und zuverlässig anerkannt .
Nanomaterialforschung
This compound wird in der Nanomaterialforschung verwendet, insbesondere bei der Entwicklung von bioaktiven Lipid-Nanocarriern . Die mit this compound-basierten Extrakten beladenen Nanocarrier werden hinsichtlich ihrer Partikelgröße, Zetapotenzials, ihres thermischen Verhaltens, ihrer Einschlusseffizienz und ihrer Wirkstoffbeladung charakterisiert .
Wirkmechanismus
Target of Action
Hederacoside C (HSC) is a bioactive saponin extracted from the leaves of Hedera helix . It primarily targets the S100A9 protein and the MAPK/NF-κB signaling pathway . S100A9 is involved in the degranulation of neutrophils, which plays a crucial role in inflammation . The MAPK/NF-κB pathway is a key player in the regulation of immune responses and inflammation .
Mode of Action
HSC interacts with its targets to modulate inflammation. It inhibits the activation of the MAPK/NF-κB signaling pathway, preventing LPS-induced TLR4 dimerization and MyD88 recruitment . HSC also suppresses the expression of S100A9 and its downstream genes, including TLR4, MAPK, and NF-κB axes in the colon . This interaction results in the attenuation of inflammation.
Biochemical Pathways
HSC affects several biochemical pathways. It significantly inhibits the activation of the MAPK/NF-κB signaling pathway, a key player in immune responses and inflammation . HSC also suppresses the expression of S100A9, a protein involved in neutrophil degranulation . By moderating these pathways, HSC can alleviate inflammation and restore impaired intestinal barriers .
Pharmacokinetics
HSC is quickly absorbed in the gastrointestinal tract . It has a low bioavailability, which may limit its clinical application .
Result of Action
The action of HSC results in several molecular and cellular effects. It significantly alleviates inflammation by inhibiting pro-inflammatory cytokine production and apoptosis of colonic epithelial cells . HSC also partially restores colonic epithelial cell proliferation . Notably, it attenuates neutrophil recruitment and degranulation, as well as S100A9 release, both in vitro and in vivo . Furthermore, HSC promotes the expression of tight junction proteins and repairs the epithelial barrier via inhibiting S100A9 .
Action Environment
The action, efficacy, and stability of HSC can be influenced by various environmental factors. For instance, the presence of other compounds in the gut can affect the absorption and bioavailability of HSC . Additionally, the inflammatory state of the body, such as in conditions like colitis, can influence the effectiveness of HSC . More research is needed to fully understand how these and other environmental factors influence the action of HSC.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Hederacoside C has been shown to interact with various enzymes and proteins. It mediates inflammation by inhibiting the activation of MAPK/NF-κB and its downstream signaling pathway . It also inhibits the expressions of IL-6, IL-1β, and TNF-α and enhances the IL-10 by downregulating and upregulating their relevant genes, respectively .
Cellular Effects
Hederacoside C has significant effects on various types of cells and cellular processes. In human intestinal epithelial Caco-2 cells, it significantly inhibits the activation of MAPK/NF-κB and its downstream signaling pathways . It also has anti-inflammatory effects on RAW 264.7 cells stimulated by Staphylococcus aureus .
Molecular Mechanism
Hederacoside C exerts its effects at the molecular level through various mechanisms. It prevents LPS-induced TLR4 dimerization and MyD88 recruitment in vitro . It also suppresses the expression of S100A9 and its downstream genes including TLR4, MAPK, and NF-κB axes in colon .
Temporal Effects in Laboratory Settings
Hederacoside C shows changes in its effects over time in laboratory settings. It is quickly absorbed in the gastrointestinal tract with a short elimination half-life .
Dosage Effects in Animal Models
The effects of Hederacoside C vary with different dosages in animal models. It has been shown that Hederacoside C (0.625, 1.25, 2.5 mg/kg, intraperitoneally injected for 7 consecutive days) can alleviate TNBS-induced enteritis .
Metabolic Pathways
It has been shown to inhibit the activation of MAPK/NF-κB and its downstream signaling pathway .
Transport and Distribution
It is known that Hederacoside C is a soluble endoplasmic reticulum localized protein .
Subcellular Localization
It is known that Hederacoside C is a soluble endoplasmic reticulum localized protein .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHDIBJJJRNDSX-MCGLQMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317445 | |
| Record name | Hederacoside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14216-03-6 | |
| Record name | Hederacoside C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kalopanaxsaponin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hederacoside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KALOPANAXSAPONIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: [] Yes, research suggests that Hederacoside C can ameliorate colitis, an inflammatory bowel disease, by restoring the integrity of the intestinal barrier. This effect is linked to the compound's ability to moderate S100A9/MAPK signaling and suppress neutrophil recruitment and activation, both key processes in inflammatory responses.
ANone: The molecular formula of Hederacoside C is C42H66O14, and its molecular weight is 794.96 g/mol.
A: [] Yes, molecular docking simulations have been utilized to understand the interaction between Hederacoside C and the Lotus japonicus GSK3β/SHAGGY-like kinase (LjSK1), revealing its potential as a molecular target for developing small molecule modulators for crop protection.
A: [, , ] Structural variations significantly impact the biological activities of Hedera helix saponins. For instance, α-hederin, the aglycone of Hederacoside C, inhibits β2-adrenergic receptor internalization, while Hederacoside C itself does not. Similarly, glycyrrhizic acid, another saponin, exhibits a stronger ability to enhance the susceptibility of vancomycin-resistant enterococci to antibiotics compared to other tested saponins like α-hederin, Hederacoside C, and primulic acid 1. These findings highlight the importance of specific structural moieties for target binding and biological activity.
A: [] Researchers have investigated the formulation of Hederacoside C into topical dosage forms, including microemulsions, gels, and ointments. The study aimed to assess the in vitro and ex vivo permeation of the compound from these formulations, indicating efforts towards optimizing its delivery and therapeutic application.
A: [] A process has been patented for preparing a storage-stable ivy leaf extract containing Hederacoside C and α-hederin. This process involves treating dried ivy leaves with hot water steam before extraction, suggesting the importance of controlled processing conditions for preserving the stability of these compounds in herbal preparations.
A: [] Research suggests that the pharmacokinetic profile of Hederacoside C can vary depending on its formulation. When administered orally as a pure compound, ivy extract, or a specific botanical drug (AG NPP709), differences in the concentration-time profiles of Hederacoside C were observed, indicating the influence of formulation on its absorption and/or metabolism.
A: [] In vitro studies on cervix epithelial tumor cells and normal fibroblasts have demonstrated the antiproliferative activity of α-hederin and hederagenin, both present in Hedera helix. While α-hederin exhibited biocompatibility with normal fibroblasts at lower concentrations, both saponins effectively inhibited the growth of tumor cells at higher concentrations, suggesting potential anti-cancer properties.
A: [] Yes, a study investigating the effects of a mixture of ivy leaf extract and Coptidis rhizome on patients with chronic bronchitis and bronchiectasis found significant improvements in respiratory symptoms. This suggests the potential therapeutic benefit of Hedera helix extract, although further research is needed to elucidate the specific contributions of individual compounds like Hederacoside C.
ANone: Several analytical techniques are employed for the analysis of Hederacoside C:
A: [, , ] Validation of analytical methods, particularly HPLC methods, for quantifying Hederacoside C usually involves assessing parameters such as:
A: [] Research suggests that Hedera helix saponins, particularly soyasaponin I and β-escin, can synergize the insecticidal activity of pea peptides against stored-product insects. This finding highlights the potential for these compounds to be utilized in crop protection strategies, demonstrating their relevance beyond traditional medicinal applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



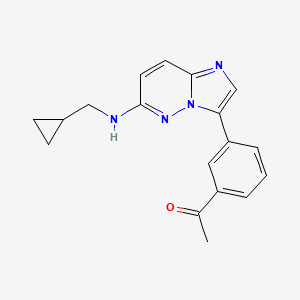
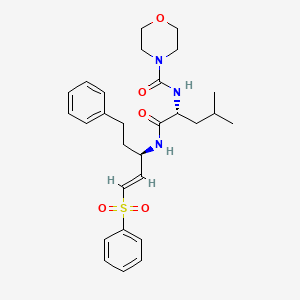
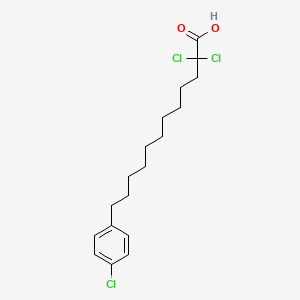

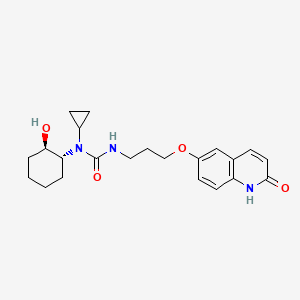
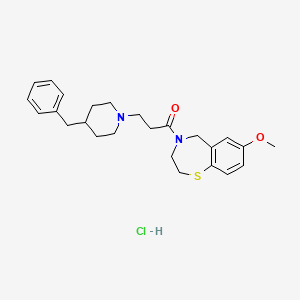
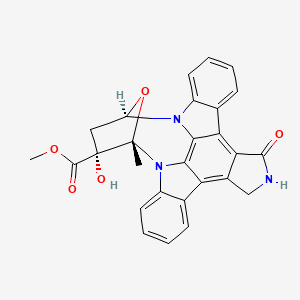
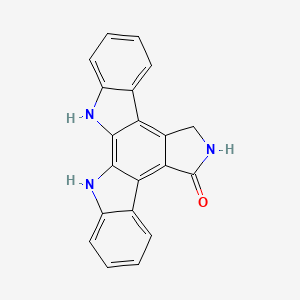
![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1673214.png)
![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)

